molecular formula C18H15F3N6O B6428941 2,3,4-trifluoro-N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide CAS No. 2330353-37-0

2,3,4-trifluoro-N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide

Cat. No.: B6428941
CAS No.: 2330353-37-0
M. Wt: 388.3 g/mol
InChI Key: GBGTWPMKSVARCA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzamide group, a pyridazin group, and a pyridin group . It also contains multiple fluorine atoms, which could significantly affect its physical and chemical properties .


Synthesis Analysis

While the specific synthesis process for this compound is not available, trifluoromethylpyridines, which are structurally similar, are typically synthesized through two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and fluorine atoms. The trifluoromethyl group and the pyridine ring could bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Properties

IUPAC Name

2,3,4-trifluoro-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N6O/c19-12-5-4-11(16(20)17(12)21)18(28)24-10-9-23-14-6-7-15(27-26-14)25-13-3-1-2-8-22-13/h1-8H,9-10H2,(H,23,26)(H,24,28)(H,22,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGTWPMKSVARCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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